molecular formula C13H19N3O2 B11797141 1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone

1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11797141
M. Wt: 249.31 g/mol
InChI Key: XPONFKPUJYFACX-UHFFFAOYSA-N
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Description

1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound featuring a piperazine ring substituted with a hydroxymethyl group and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperazine ring is known to modulate the pharmacokinetic properties of drugs, potentially enhancing their bioavailability and stability .

Comparison with Similar Compounds

Uniqueness: 1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

1-[4-[5-(hydroxymethyl)-3-methylpyridin-2-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C13H19N3O2/c1-10-7-12(9-17)8-14-13(10)16-5-3-15(4-6-16)11(2)18/h7-8,17H,3-6,9H2,1-2H3

InChI Key

XPONFKPUJYFACX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)CO

Origin of Product

United States

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